(4-Bromophenyl)(m-tolyl)methanol
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Overview
Description
(4-Bromophenyl)(m-tolyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a bromine atom attached to a phenyl ring and a methyl group attached to a tolyl ring, both connected to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(m-tolyl)methanol typically involves the reaction of 4-bromobenzaldehyde with m-tolylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Grignard Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(m-tolyl)methanol undergoes various chemical reactions, including:
Major Products:
- Oxidation yields the corresponding ketone.
- Reduction yields the corresponding phenylmethanol.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(m-tolyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(m-tolyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved include:
Enzyme Inhibition:
Receptor Modulation:
Comparison with Similar Compounds
- (4-Chlorophenyl)(m-tolyl)methanol
- (4-Fluorophenyl)(m-tolyl)methanol
- (4-Iodophenyl)(m-tolyl)methanol
Properties
IUPAC Name |
(4-bromophenyl)-(3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHVCVSCLGKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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